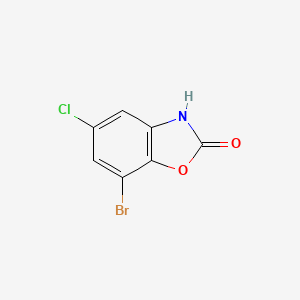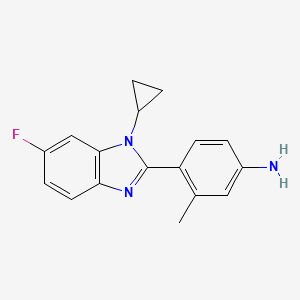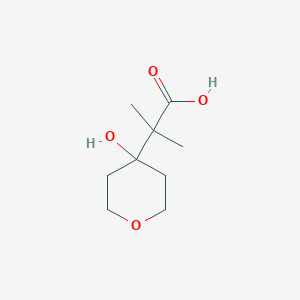![molecular formula C13H17N3 B6615164 1-[(piperidin-3-yl)methyl]-1H-indazole CAS No. 1247043-83-9](/img/structure/B6615164.png)
1-[(piperidin-3-yl)methyl]-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-3-yl)methyl-1H-indazole, or 1-PMI, is a synthetic compound belonging to the indazole family of heterocyclic compounds. 1-PMI is a highly versatile compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It has been studied extensively for its potential therapeutic effects, as well as its ability to act as a substrate for various enzymes. In addition, 1-PMI has been used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.
Applications De Recherche Scientifique
1-PMI has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. In addition, 1-PMI has been studied extensively for its potential therapeutic effects. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties, as well as being an effective inhibitor of various enzymes. 1-PMI has also been used in the synthesis of a variety of other compounds, such as peptides and nucleic acids.
Mécanisme D'action
The mechanism of action of 1-PMI is not fully understood. However, it is known that 1-PMI binds to a variety of enzymes and acts as an inhibitor of their activity. In addition, 1-PMI has been found to interact with a variety of other molecules, including proteins, lipids, and carbohydrates. This suggests that 1-PMI may act as an allosteric modulator of a variety of cellular processes.
Biochemical and Physiological Effects
1-PMI has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties, as well as being an effective inhibitor of various enzymes. In addition, 1-PMI has been found to interact with a variety of other molecules, including proteins, lipids, and carbohydrates. This suggests that 1-PMI may act as an allosteric modulator of a variety of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-PMI has several advantages for use in laboratory experiments. It is a highly versatile compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. In addition, it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties, as well as being an effective inhibitor of various enzymes.
However, there are also some limitations to using 1-PMI in laboratory experiments. It is a synthetic compound and is not found naturally in the body, so it may not be as effective as natural compounds. In addition, 1-PMI is not approved for use in humans, so it should not be used in any experiments involving humans.
Orientations Futures
1-PMI has a wide range of potential applications in the fields of medicine, chemistry, and biochemistry. There are a number of future directions for research involving 1-PMI, including:
• Further exploration of its potential therapeutic effects, including its ability to act as an inhibitor of various enzymes.
• Investigation of its potential as an allosteric modulator of a variety of cellular processes.
• Development of new methods for the synthesis of 1-PMI and related compounds.
• Exploration of its potential applications in the synthesis of a variety of other compounds, such as peptides and nucleic acids.
• Investigation of its potential as a substrate for various enzymes.
• Investigation of its potential applications in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals.
• Exploration of its potential use in the treatment of various diseases, such as cancer and infectious diseases.
Méthodes De Synthèse
1-PMI can be synthesized through several different methods. The most commonly used method is the reaction of piperidine with 1-bromoindazole in the presence of a base such as sodium hydroxide. This reaction yields 1-PMI as the major product, with minor amounts of other products such as 1-bromoindazole, 1-chloroindazole, and 1-iodoindazole. Other methods of synthesis include the reaction of piperidine with 1-chloroindazole or 1-iodoindazole, as well as the reaction of 1-bromoindazole with a variety of alkyl halides.
Propriétés
IUPAC Name |
1-(piperidin-3-ylmethyl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-6-13-12(5-1)9-15-16(13)10-11-4-3-7-14-8-11/h1-2,5-6,9,11,14H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVWGEAMAQOPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

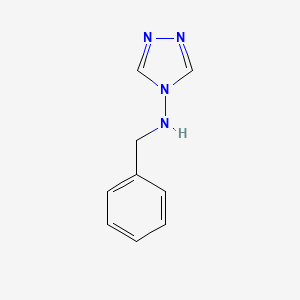
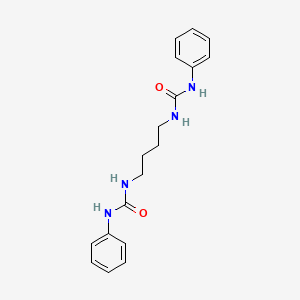
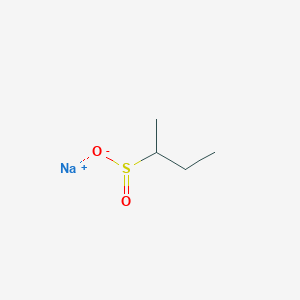
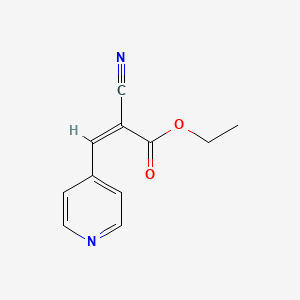
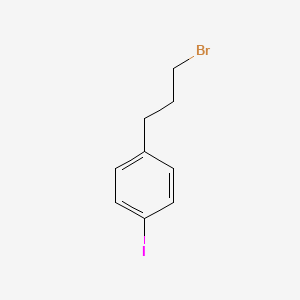
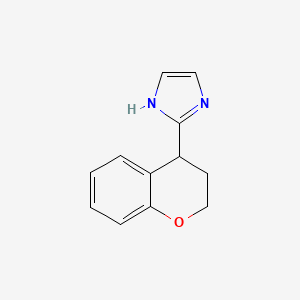
![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)
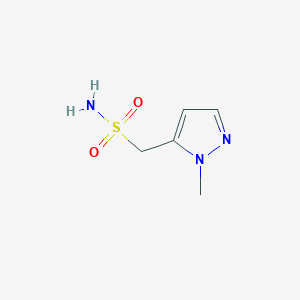
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)
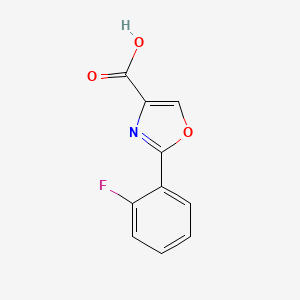
![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)
